molecular formula C22H23N3O5 B2808567 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921527-95-9

3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2808567
CAS No.: 921527-95-9
M. Wt: 409.442
InChI Key: DEDOBXAZRLJZLK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxyphenyl group linked via an amide bond to a pyridazinone-containing ethylamine moiety.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-18-13-16(14-19(29-2)21(18)30-3)22(27)23-11-12-25-20(26)10-9-17(24-25)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOBXAZRLJZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide core.

    Introduction of the Pyridazinone Moiety: The benzamide core is then subjected to a reaction with a pyridazinone derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Pathways: Interference with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VUF15485: (R,E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide

  • Structural Differences: Replaces the pyridazinone-ethyl group with a pyrrolidine-ethyl chain and incorporates a fluorophenyl-methylallyl moiety.
  • Pharmacology : Acts as a high-affinity agonist (likely GPCR-targeted), with radiolabeled ([³H]VUF15485) used for receptor binding studies .
  • Key Insight: The pyrrolidine group may enhance binding to aminergic receptors, while the fluorophenyl group improves metabolic stability compared to the pyridazinone variant.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences : Simpler benzamide with a 3,4-dimethoxyphenethylamine group.
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield) .
  • Physicochemical Properties: Lower molecular weight and fewer hydrogen-bonding sites compared to the target compound. No direct pharmacological data, but similar analogs (e.g., Rip-D) show moderate bioactivity in antioxidant assays .

3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)

  • Structural Differences : Replaces methoxy groups with hydroxyls and uses a 4-hydroxyphenethylamine chain.
  • Pharmacology : Exhibits potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid in radical scavenging .
  • Key Insight : Hydroxyl groups enhance antioxidant capacity but reduce lipophilicity, limiting bioavailability compared to methoxy-substituted analogs.

Combretastatin-Linked Trimethoxybenzamide (C28H30N4O9)

  • Structural Differences: Combines 3,4,5-trimethoxybenzamide with a combretastatin-like enone linker.
  • Pharmacology : Designed for anticancer activity (likely tubulin polymerization inhibition), leveraging combretastatin’s antiangiogenic properties .
  • Synthesis : Utilizes a multi-step protocol involving hydrazinyl-thiocarbamoyl intermediates .

Thiazole/Isoxazole-Benzamide Derivatives

  • Structural Differences: Substitutes pyridazinone with thiazole, isoxazole, or oxadiazole rings (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]benzamide) .
  • Pharmacology : Targets cancer, viral infections, and thrombosis via heterocycle-specific interactions (e.g., thiazole for kinase inhibition) .

Comparative Analysis Table

Compound Name Key Structural Features Biological Activity Physicochemical Properties Synthesis Yield/Data
Target Compound 3,4,5-Trimethoxy, pyridazinone-ethylamide Hypothesized anticancer/receptor modulation High lipophilicity (logP ~3.5†) Not reported
VUF15485 Fluorophenyl, pyrrolidine-ethyl High-affinity agonist (GPCR) Enhanced metabolic stability Radiolabeled; detailed in Suppl.
Rip-B 3,4-Dimethoxyphenethylamide Limited data; antioxidant potential Moderate lipophilicity (logP ~2.8†) 80% yield via benzoyl chloride
THHEB 3,4,5-Trihydroxy, 4-hydroxyphenethylamide Strong antioxidant (IC₅₀ = 22.8 μM DPPH) Low logP (~1.5†), high solubility Not reported
Combretastatin Analogue Trimethoxybenzamide-enone hybrid Anticancer (tubulin inhibition) logP ~4.0†; crystalline solid 59.36% C, 5.34% H (calc.)
Thiazole-Benzamide Thiazole-methylthio, quinazolinylamino Anticancer, antiviral Variable logP (2.5–4.5†) Multi-step, yields not specified

†Estimated logP values based on substitution patterns.

Research Implications and Gaps

  • Pharmacological Data : The target compound lacks direct activity data; testing in receptor binding or cytotoxicity assays is warranted.
  • Synthetic Optimization: and suggest scalable benzamide synthesis routes, but pyridazinone incorporation may require specialized steps (e.g., cyclization).
  • Structural Advantage: The pyridazinone’s dual hydrogen-bond acceptor/donor capacity may confer unique target selectivity over thiazole or pyrrolidine analogs .

Biological Activity

3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921527-95-9) is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O5 with a molecular weight of 409.4 g/mol. The compound features a trimethoxybenzamide backbone linked to a pyridazine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H23N3O5
Molecular Weight409.4 g/mol
CAS Number921527-95-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and inflammation modulation.

Anti-Tumor Activity

A study evaluated a series of trimethoxy flavonoid derivatives for anti-tumor properties. Although the specific compound was not tested directly, structural analogs demonstrated significant cytotoxic effects against various cancer cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma). The most potent derivatives showed IC50 values ranging from 20 to 43 μM, indicating promising anti-cancer potential .

COX Inhibition

Research on pyridazine-based compounds has shown that they can act as inhibitors of cyclooxygenase (COX), particularly COX-2. Inhibitory concentrations (IC50) were reported as low as 15.50 nM for some derivatives, suggesting that similar structural features in this compound could confer anti-inflammatory properties through COX inhibition .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells.
  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins may enhance their therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of pyridazine derivatives:

  • Anti-Cancer Studies : A derivative with a similar structure was tested against multiple tumor cell lines and exhibited significant antiproliferative effects.
  • Inflammation Models : In vivo models demonstrated reduced inflammation markers when treated with compounds exhibiting similar structural features.

Q & A

What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and what reaction conditions are critical for achieving high yield and purity?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyridazinone core followed by coupling with the trimethoxybenzamide moiety. Key steps include:

  • Amide bond formation : Reaction of 3,4,5-trimethoxybenzoyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., THF or DCM as solvents).
  • Pyridazinone ring construction : Cyclization of phenyl-substituted hydrazine derivatives using catalysts like Pd(PPh₃)₄ or CuI to promote C–N coupling .
  • Critical conditions : Temperature control (60–80°C for cyclization), pH adjustment during coupling (neutral to slightly basic), and use of drying agents (e.g., molecular sieves) to minimize hydrolysis. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred for polar intermediates .

How does the substitution pattern on the benzamide and pyridazinone moieties influence biological activity, and what methods establish structure-activity relationships (SAR)?

Answer:
Substituents on both moieties directly impact target affinity and metabolic stability:

  • Benzamide modifications : Methoxy groups at 3,4,5-positions enhance lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Replacing methoxy with halogens (e.g., Cl, F) alters electron density, affecting binding kinetics .
  • Pyridazinone substitutions : A phenyl group at position 3 improves steric complementarity with hydrophobic pockets in receptors, while oxo groups at position 6 facilitate hydrogen bonding .
  • SAR methods : Competitive binding assays (e.g., SPR, ITC), enzymatic inhibition studies (IC₅₀ determination), and computational docking (AutoDock, Schrödinger) correlate structural variations with activity. Comparative tables of analogs (e.g., methyl vs. phenyl substitutions) highlight key pharmacophores .

In crystallographic studies, how can researchers resolve discrepancies between experimental data and computational modeling predictions?

Answer:
Discrepancies often arise from dynamic molecular conformations or crystal packing effects. Methodological approaches include:

  • Refinement protocols : Using SHELXL for iterative refinement of X-ray data, adjusting thermal parameters (B-factors) to account for flexibility in the ethyl linker or pyridazinone ring .
  • Molecular dynamics (MD) simulations : Post-docking MD (e.g., GROMACS) assesses stability of predicted binding poses under physiological conditions.
  • Validation metrics : Cross-checking R-factors, Ramachandran plots, and electron density maps (e.g., Fo-Fc maps) ensures model accuracy .

What experimental approaches determine molecular targets and binding affinities in enzyme inhibition studies?

Answer:

  • Radioligand displacement assays : Tritiated analogs (e.g., [³H]-labeled derivatives) quantify competitive binding to targets like kinases or GPCRs .
  • Surface plasmon resonance (SPR) : Real-time monitoring of association/dissociation rates (ka/kd) provides kinetic data for target engagement.
  • Cellular thermal shift assays (CETSA) : Detect target stabilization in lysates after compound treatment, confirming direct interaction .
  • Enzymatic activity profiling : Fluorogenic substrates (e.g., Z-LYTE™) measure IC₅₀ values for kinases or proteases .

Which spectroscopic and chromatographic techniques confirm structural integrity and purity post-synthesis?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) verifies methoxy group integration (δ 3.8–4.0 ppm) and pyridazinone aromaticity (δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • HPLC purity analysis : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity, with UV detection at 254 nm for benzamide chromophores .

How do physicochemical properties (e.g., solubility, logP) affect bioavailability, and what formulation strategies mitigate these challenges?

Answer:

  • Solubility limitations : High logP (~3.5) due to methoxy groups reduces aqueous solubility. Strategies include:
    • Salt formation : HCl or sodium salts improve solubility at physiological pH.
    • Nanoparticle encapsulation : PLGA or liposomal carriers enhance dissolution rates .
  • Bioavailability optimization : Co-solvents (e.g., PEG 400) in preclinical formulations or prodrug approaches (e.g., esterification of methoxy groups) .

What computational tools predict metabolic stability and potential toxicity of this compound?

Answer:

  • ADMET prediction : SwissADME or ADMETlab estimate CYP450 metabolism (e.g., CYP3A4 oxidation of methoxy groups) and hepatotoxicity risks.
  • In silico toxicity screening : Derek Nexus identifies structural alerts (e.g., pyridazinone-related mutagenicity via AMES test models) .
  • Metabolite identification : Mass Frontier software correlates MS/MS fragments with Phase I/II metabolites .

How can researchers address batch-to-batch variability in synthetic yields during scale-up?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., amide bond formation).
  • Design of experiments (DoE) : Taguchi methods optimize variables (e.g., catalyst loading, stirring rate) for robustness.
  • Quality control (QC) : Statistical analysis (e.g., RSD <5%) of HPLC purity and NMR spectra across batches .

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